Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is a three-component reaction involving a ketone, an α-cyanoester, and elemental sulfur in the presence of a base such as diethylamine . The reaction proceeds through the formation of a thiophene ring, followed by further functionalization to introduce the cyano, phenyl, and ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 3-Amino-4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carbonitrile
Uniqueness
Ethyl 6-cyano-6-phenyl-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C25H22N2O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2-benzamido-6-cyano-6-phenyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-2-30-24(29)21-19-13-14-25(16-26,18-11-7-4-8-12-18)15-20(19)31-23(21)27-22(28)17-9-5-3-6-10-17/h3-12H,2,13-15H2,1H3,(H,27,28) |
InChI Key |
YFZFDLMPFJTDOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)(C#N)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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